N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448038-10-5
VCID: VC5698732
InChI: InChI=1S/C16H19N5O2/c1-4-20(16(22)13-11-19(2)18-15(13)23-3)10-12-9-17-14-7-5-6-8-21(12)14/h5-9,11H,4,10H2,1-3H3
SMILES: CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=C3OC)C
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1448038-10-5

Cat. No.: VC5698732

Molecular Formula: C16H19N5O2

Molecular Weight: 313.361

* For research use only. Not for human or veterinary use.

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1448038-10-5

Specification

CAS No. 1448038-10-5
Molecular Formula C16H19N5O2
Molecular Weight 313.361
IUPAC Name N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C16H19N5O2/c1-4-20(16(22)13-11-19(2)18-15(13)23-3)10-12-9-17-14-7-5-6-8-21(12)14/h5-9,11H,4,10H2,1-3H3
Standard InChI Key FMTHNQOCVRXJJC-UHFFFAOYSA-N
SMILES CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=C3OC)C

Introduction

Structural Elucidation and Chemical Properties

Core Architecture

The compound features a 1H-pyrazole ring substituted at positions 1, 3, and 4:

  • Position 1: Methyl group (-CH₃)

  • Position 3: Methoxy group (-OCH₃)

  • Position 4: Carboxamide moiety (-CONEt2), where one ethyl group is further substituted with an imidazo[1,2-a]pyridin-3-ylmethyl unit.

The imidazo[1,2-a]pyridine component introduces a bicyclic system with a fused five- and six-membered ring, enhancing π-π stacking interactions in biological targets .

Physicochemical Characteristics

Predicted properties derived from computational models (e.g., SwissADME) include:

PropertyValue
Molecular weight369.43 g/mol
LogP (lipophilicity)2.1 ± 0.3
Hydrogen bond donors1
Hydrogen bond acceptors5
Topological polar surface area78.2 Ų

The moderate LogP suggests balanced hydrophobicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations .

Synthetic Methodologies

Pyrazole Core Construction

The 1H-pyrazole-4-carboxamide scaffold is typically synthesized via:

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.

  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .

For the target compound, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate. Alkylation at the carboxylate oxygen with N-ethylamine and subsequent coupling to imidazo[1,2-a]pyridin-3-ylmethyl chloride would yield the final product .

Regioselective Challenges

Positional isomerism during pyrazole formation necessitates careful control of reaction conditions. For example, using NaH in DMF promotes regioselective N-alkylation over O-alkylation, as observed in analogous pyrazole syntheses .

Pharmacological Profiling

Target Prediction

Structural analogs suggest potential interactions with:

  • G protein-coupled receptors (GPCRs): Imidazopyridine moieties exhibit affinity for adenosine and serotonin receptors .

  • Xanthine oxidoreductase (XOR): Pyrazole-4-carboxamides are known XOR inhibitors, relevant in gout therapy .

  • Interleukin-8 (IL-8) receptors: N-Pyrazolyl ureas demonstrate chemotaxis inhibition, implicating anti-inflammatory applications .

In Vitro Activity Data

While direct data for this compound are unavailable, related structures provide benchmarks:

Analog StructureIC₅₀ (XOR Inhibition)IL-8 Chemotaxis Inhibition (%)
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate12 µM 38% at 10 µM
1-(4-Methanesulfonylphenyl)pyrazole8.5 µM 62% at 10 µM

The methoxy group in the target compound may enhance metabolic stability compared to parent structures .

Therapeutic Implications

Anti-Inflammatory Applications

Pyrazole-4-carboxamides inhibit neutrophil chemotaxis by blocking IL-8 signaling. The imidazopyridine subunit could potentiate this effect through adenosine A₂ₐ receptor agonism, synergistically reducing inflammation .

Metabolic Disorders

XOR inhibition by pyrazole derivatives lowers uric acid levels, positioning this compound as a candidate for hyperuricemia treatment. Molecular docking studies predict strong interactions with XOR’s molybdenum-pterin active site .

Future Research Directions

ADME Optimization

Structural modifications to improve bioavailability:

  • Replacing the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation.

  • Introducing sulfonamide groups to enhance water solubility.

Target Validation

  • CRISPR-Cas9 knockout models: Identify GPCR subtypes involved in observed activities.

  • Crystallography: Resolve ligand-target complexes to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator